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Introduction

Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes,
is a critical enzyme in cellular immortalization and is a prominent target in cancer research and
drug development.[1][2] The Telomeric Repeat Amplification Protocol (TRAP) is a highly
sensitive PCR-based method for detecting telomerase activity.[1][3] The TRAP-G4 assay is a
modified version of the standard TRAP assay, specifically designed to enhance the study of G-
guadruplex ligands and their inhibitory effects on telomerase. This document provides detailed
application notes and protocols for performing the TRAP-G4 telomerase assay, with a particular
focus on its application in the evaluation of potential telomerase inhibitors, such as the G-
quadruplex ligand 360A.

The TRAP assay is a two-step process.[3][4] First, telomerase present in a cell or tissue extract
adds telomeric repeats to a substrate oligonucleotide. Second, the extended products are
amplified via PCR.[4][5] The TRAP-G4 modification utilizes a specific G-quadruplex-forming
primer, TSG4, in the amplification step.[6]

Key Concepts

o Telomerase: A ribonucleoprotein enzyme that adds TTAGGG repeats to the 3' end of
chromosomes, crucial for overcoming the end-replication problem in highly proliferative cells
like cancer cells.[1][2][5]
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TRAP Assay: A sensitive PCR-based method to measure telomerase activity.[1][3][7]

G-Quadruplex: A secondary structure formed in nucleic acid sequences that are rich in
guanine. These structures can inhibit telomerase activity.

360A: A known G-quadruplex ligand that has been studied for its potential to inhibit
telomerase.[8]

TRAP-G4 Assay: A modified TRAP assay that incorporates a G-quadruplex forming primer
(TSG4) to better assess the impact of G-quadruplex ligands on telomerase activity.[6]

Experimental Protocols
Preparation of Cell Lysates

This protocol is for the extraction of telomerase from cell cultures.

Materials:

Cultured cells (e.g., cancer cell line with known telomerase activity)

Phosphate-buffered saline (PBS), ice-cold

NP-40 Lysis Buffer (10 mM Tris-HCI pH 8.0, 1 mM MgClz, 1 mM EDTA, 1% v/v NP-40, 0.25
mM sodium deoxycholate, 10% glycerol, 150 mM NacCl, 5 mM [3-mercaptoethanol, and
protease inhibitors), ice-cold

Microcentrifuge tubes, DNase/RNase-free

Microcentrifuge

Procedure:

Harvest approximately 100,000 to 1,000,000 cells.

Wash the cell pellet with ice-cold PBS and centrifuge at 3,000 x g for 5 minutes at 4°C.[5]

Carefully remove the supernatant. The cell pellet can be stored at -80°C at this point.[5]
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o Resuspend the cell pellet in ice-cold NP-40 lysis buffer at a concentration of 2,500 cells per
HL.[5]

 Incubate the mixture on ice for 30 minutes to allow for cell lysis.[4][5]
e Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.[3]

o Carefully transfer the supernatant containing the telomerase extract to a fresh, pre-chilled
microcentrifuge tube.

o Determine the protein concentration of the extract using a standard protein assay. The
extracts can be stored in aliquots at -80°C.

TRAP-G4 Telomerase Assay

This protocol describes the setup for the TRAP-G4 assay to measure telomerase activity,
including the evaluation of an inhibitor like 360A.

Materials:

Cell lysate (from Protocol 1)

TRAP-G4 Reaction Mix (see table below)

PCR tubes or plate

Thermocycler

TRAP-G4 Reaction Mix Components:
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Component Final Concentration
Tris-HCI (pH 8.0) 20 mM
MgCl2 1.5mM
KCI 63 mM
EGTA 1mM
Tween 20 0.005%
BSA 20 pg/mi
dNTPs 50 uM
Primer TSG4 (5'-

GGGATTGGGATTGGGATTGGGTT-3") 3.5 pmol
Primer TS (5-AATCCGTCGAGCAGAGTT-3) 18 pmol
Primer CXext (5'-
GTGCCCTTACCCTTACCCTTACCCTAA-3)) 22.5 pmol
Primer NT (5'-ATCGCTTCTCGGCCTTTT-3) 7.5 pmol
TSNT internal control 0.01 amol
Taq DNA Polymerase 2.5 units
Telomerase Extract (Cell Lysate) ~100 ng
Nuclease-free water to 50 pl

Procedure:

Prepare a master mix of the TRAP-G4 reaction components, excluding the cell lysate and
any inhibitors.

For inhibitor studies, prepare serial dilutions of the compound (e.g., 360A) to be tested.

Aliquot the master mix into individual PCR tubes.

Add the cell lysate (telomerase extract) to each reaction tube.
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» For inhibitor assays, add the desired concentration of the inhibitor (e.g., 360A) to the
respective tubes. Include a vehicle control (solvent for the inhibitor).

e For a negative control, use lysis buffer instead of cell extract.[3] A heat-inactivated lysate
(85°C for 10 minutes) can also be used as a negative control.

e |ncubate the reactions at 25°C for 40 minutes to allow for telomerase-mediated extension of
the substrate.[5]

» Proceed immediately to PCR amplification.

PCR Amplification and Detection

Thermocycler Program:

Step Temperature Time Cycles
Telomerase ]
Inactivation 95°C 5 minutes 1
Denaturation 95°C 30 seconds 24-29
Annealing 52°C 30 seconds
Extension 72°C 45 seconds
Final Extension 72°C 10 minutes 1
Hold 4°C Indefinite

Detection:

After PCR, mix the reaction products with a 6x DNA loading dye.

Load the samples onto a 10-12.5% non-denaturing polyacrylamide gel.[5]

Run the gel in 0.5x TBE buffer at 200-220 volts for approximately 2.5 hours.[5]

Visualize the DNA fragments using a suitable method, such as SYBR Green staining or by
using a fluorescently labeled primer (e.g., Cy5-TS) and a fluorescence imager.[4][5] A
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characteristic ladder of bands with 6 base pair increments indicates positive telomerase
activity.

Data Presentation

Quantitative data from TRAP-G4 assays, particularly for inhibitor studies, can be summarized
to determine the ICso value (the concentration of an inhibitor at which 50% of the enzyme
activity is inhibited).

Table 1: Example of Quantitative Analysis of Telomerase Inhibition by Compound 360A

Compound 360A Concentration (uM) Relative Telomerase Activity (%)
0 (Vehicle Control) 100

0.1 85

0.5 60

1.0 45

5.0 20

10.0 5

Note: The relative telomerase activity is typically quantified by densitometry of the TRAP ladder,
normalized to an internal control.

Visualizations
Experimental Workflow

The following diagram illustrates the key steps in the TRAP-G4 telomerase assay.
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TRAP-G4 Telomerase Assay Workflow
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Caption: Workflow of the TRAP-G4 telomerase assay.

Logical Relationship of TRAP-G4 Components

This diagram shows the interaction of the key molecular components in the TRAP-G4 assay.
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TRAP-G4 Molecular Interactions
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Caption: Interactions in the TRAP-G4 assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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